6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine
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Overview
Description
6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine is a chemical compound with potential therapeutic applications. It features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry due to its ability to explore pharmacophore space efficiently and contribute to the stereochemistry of molecules .
Preparation Methods
Ring Construction: Using cyclic or acyclic precursors under various reaction conditions.
Functionalization: Modifying preformed pyrrolidine rings, such as proline derivatives.
Chemical Reactions Analysis
6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: Involving reagents like potassium permanganate or chromium trioxide.
Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential therapeutic effects.
Medicine: Exploring its use as a drug candidate for treating various diseases.
Industry: Utilizing its unique chemical properties for industrial applications.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine include:
Pyrrolone Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidinone Derivatives: Used as lead compounds for designing bioactive agents with various pharmaceutical effects.
These compounds share the pyrrolidine ring structure but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
N,N-dimethyl-6-(1-propan-2-ylsulfonylpyrrolidin-3-yl)oxypyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-10(2)21(18,19)17-8-7-11(9-17)20-13-6-5-12(14-15-13)16(3)4/h5-6,10-11H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTQDLLTHGKQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(C1)OC2=NN=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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